5-Chloro-2-nitro-4-(trifluorométhyl)aniline

Vue d'ensemble

Description

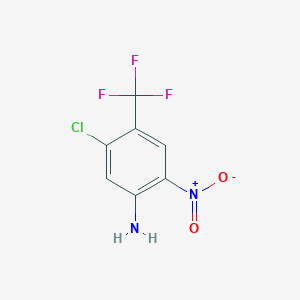

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is a member of the aromatic amine family and is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in common organic solvents such as methanol, acetone, and dimethylformamide .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular weight is approximately 240.57 g/mol, and it has a melting point ranging from 112°C to 114°C . The presence of both chloro and nitro groups contributes to its reactivity and utility in synthetic organic chemistry.

Synthesis and Intermediate Applications

5-Chloro-2-nitro-4-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be transformed into other functionalized anilines through reductive dechlorination processes . For instance, it is used in the preparation of 2-trifluoromethylaniline via catalytic hydrogenation methods, indicating its role in producing compounds with enhanced biological properties .

Pharmaceutical Applications

This compound is explored for its potential as a pharmaceutical agent due to its structural features that may confer biological activity. Research indicates that derivatives of 5-chloro-2-nitro-4-(trifluoromethyl)aniline exhibit antimicrobial properties, making them candidates for antibiotic development. Its trifluoromethyl group is particularly important as it can influence the pharmacokinetics of the resulting compounds.

Material Science

In material science, 5-chloro-2-nitro-4-(trifluoromethyl)aniline is studied for its application in developing advanced materials such as polymers and coatings. The trifluoromethyl group imparts unique properties such as chemical resistance and thermal stability, which are desirable in high-performance materials .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the development of new methodologies for detecting environmental pollutants. Its distinct spectral properties allow it to be used as a marker in various analytical techniques including chromatography and mass spectrometry .

Case Study 1: Synthesis of Trifluoromethylanilines

A study demonstrated the efficient synthesis of 2-trifluoromethylaniline from 5-chloro-2-nitro-4-(trifluoromethyl)aniline using hydrogenation techniques with high yields (up to 96%) under optimized conditions (140°C, 50 bar hydrogen pressure) . This highlights the compound's utility as a precursor in pharmaceutical synthesis.

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound showed significant antimicrobial activity against various bacterial strains. The introduction of different substituents on the aniline ring was found to enhance activity, suggesting pathways for developing new antibiotics .

Mécanisme D'action

Target of Action

The primary target of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is the respiratory system . This compound is considered hazardous and can cause irritation to the respiratory system when inhaled .

Mode of Action

It is known that the compound can cause irritation to the respiratory system, suggesting that it may interact with cells or receptors in the respiratory tract .

Pharmacokinetics

It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

It is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline can be achieved through a multi-step process. One common method involves the following steps :

Nitration: Starting with 3-nitro-2-trifluoromethylphenol, it undergoes nitration to form 3-nitro-2-trifluoromethylphenylamine.

Chlorination: The intermediate is then subjected to chlorination using chlorine gas in the presence of sodium hydroxide to yield 5-Chloro-2-nitro-4-(trifluoromethyl)aniline.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethyl sulfoxide (DMSO), and base such as sodium hydroxide.

Major Products Formed

Reduction: 5-Chloro-2-amino-4-(trifluoromethyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the chloro group.

4-(Trifluoromethyl)aniline: Lacks both the nitro and chloro groups.

3-Chloro-6-nitro-4-(trifluoromethyl)aniline: Similar structure with different positioning of the chloro and nitro groups.

Uniqueness

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .

Activité Biologique

5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS No. 35375-74-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is CHClFNO, with a molecular weight of 240.57 g/mol. The presence of the chloro and nitro groups, alongside the trifluoromethyl moiety, contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 5-Chloro-2-nitro-4-(trifluoromethyl)aniline exhibits various biological activities, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-Chloro-2-nitro-4-(trifluoromethyl)aniline can inhibit cancer cell proliferation. For instance, in vitro assays have shown that derivatives with similar structural motifs exhibit significant cytotoxicity against multiple cancer cell lines, including those from lung, colon, and breast cancers.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A (similar structure) | HCT-15 (Colon) | 6.62 |

| Compound B (similar structure) | MCF-7 (Breast) | 18.36 |

| Compound C (similar structure) | UO-31 (Renal) | 7.69 |

These findings suggest a potential role for 5-Chloro-2-nitro-4-(trifluoromethyl)aniline as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

The mechanism by which 5-Chloro-2-nitro-4-(trifluoromethyl)aniline exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have suggested that the compound interacts favorably with key amino acids in the binding site of target proteins, leading to inhibition of their activity.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study screened various compounds against a panel of 60 tumor cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in improving biological activity.

- VEGFR-2 Inhibition : Another research effort focused on the inhibition of VEGFR-2 by compounds structurally related to 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, demonstrating significant reductions in kinase activity and downstream signaling pathways involved in angiogenesis.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that while some derivatives exhibit potent anticancer activity, they may also present cytotoxic effects on non-cancerous cells. Further studies are needed to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

5-chloro-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMCWLIPRMIPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378729 | |

| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35375-74-7 | |

| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.